ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate

Lipophilicity Drug-likeness Permeability

Ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate (CAS 862813-62-5) is a synthetic indol-3-yloxoacetamide derivative bearing an ethyl propanoate ester side chain with a p-tolyl substituent at the beta-carbon position. The compound belongs to the broader indol-3-yl-2-oxoacetamide chemotype, a scaffold with demonstrated pharmacological relevance across cannabinoid CB2 receptor modulation and pancreatic lipase inhibition , though no target-specific biological data have been published for this exact compound at the time of this assessment.

Molecular Formula C23H24N2O4
Molecular Weight 392.455
CAS No. 862813-62-5
Cat. No. B3001984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate
CAS862813-62-5
Molecular FormulaC23H24N2O4
Molecular Weight392.455
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
InChIInChI=1S/C23H24N2O4/c1-4-29-20(26)13-19(16-11-9-14(2)10-12-16)25-23(28)22(27)21-15(3)24-18-8-6-5-7-17(18)21/h5-12,19,24H,4,13H2,1-3H3,(H,25,28)
InChIKeyZUHOYNGVXZNXHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(2-(2-Methyl-1H-Indol-3-Yl)-2-Oxoacetamido)-3-(P-Tolyl)Propanoate (CAS 862813-62-5): Procurement-Relevant Structural and Class Profile


Ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate (CAS 862813-62-5) is a synthetic indol-3-yloxoacetamide derivative bearing an ethyl propanoate ester side chain with a p-tolyl substituent at the beta-carbon position [1]. The compound belongs to the broader indol-3-yl-2-oxoacetamide chemotype, a scaffold with demonstrated pharmacological relevance across cannabinoid CB2 receptor modulation [2] and pancreatic lipase inhibition [3], though no target-specific biological data have been published for this exact compound at the time of this assessment. Its computed physicochemical profile—molecular weight 392.4 g/mol, XLogP3 of 3.7, and topological polar surface area of 88.3 Ų [1]—positions it within drug-like chemical space while conferring distinct solubility and permeability characteristics relative to simpler indole-oxoacetamide congeners.

Why Indol-3-Yloxoacetamide Analogs Cannot Be Interchanged with Ethyl 3-(2-(2-Methyl-1H-Indol-3-Yl)-2-Oxoacetamido)-3-(P-Tolyl)Propanoate in Procurement Decisions


Substituting a simpler indol-3-yloxoacetamide analog for ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate introduces measurable differences in molecular properties that directly affect solubility, membrane permeability, protein binding, and target engagement. The beta-carbon p-tolyl substitution on the propanoate chain confers a computed XLogP3 of 3.7, substantially higher than the 1.9 of the simpler glycinate ester analog ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate (CAS 130372-89-3), and adds 104 Da of molecular weight [1]. These differences alter logD-dependent properties critical for in vitro assay behavior—including aqueous solubility, non-specific binding, and compound aggregation potential [2]. Within the indol-3-yloxoacetamide class, CB2 receptor Ki values span three orders of magnitude (377–0.37 nM) [3], and pancreatic lipase inhibitory IC50 values range from >100 µM to 2.95 µM across structurally distinct analogs [4], demonstrating that minor structural modifications within this scaffold profoundly impact biological potency. Generic substitution without consideration of these quantitative property differences risks irreproducible assay results and confounded SAR interpretation.

Ethyl 3-(2-(2-Methyl-1H-Indol-3-Yl)-2-Oxoacetamido)-3-(P-Tolyl)Propanoate: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3) Differentiation: Target Compound vs. Simpler Glycinate Ester Analog

The target compound exhibits a computed XLogP3 of 3.7, a value 1.8 log units higher than the simpler glycinate ester analog ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate (CAS 130372-89-3, XLogP3 = 1.9) [1]. This difference arises from the additional p-tolyl-substituted propanoate side chain replacing a simple glycinate ester. A ΔXLogP3 of +1.8 corresponds to an approximately 60-fold increase in calculated octanol-water partition coefficient, which has direct implications for membrane permeability, non-specific protein binding, and compound aggregation propensity in aqueous assay buffers [2].

Lipophilicity Drug-likeness Permeability SAR

Molecular Weight and Rotatable Bond Burden: Differentiation from Glycinate and Indole-Substituted Propanoate Analogs

The target compound (MW = 392.4 g/mol, 8 rotatable bonds) carries a 104 Da higher molecular weight and 2 additional rotatable bonds compared to the glycinate analog ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate (MW = 288.3 g/mol, 6 rotatable bonds) [1]. Against the indole-substituted propanoate analog methyl 3-(1H-indol-3-yl)-2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)propanoate (CAS 1009666-30-1; MW = 403.4 g/mol, 7 rotatable bonds, 3 HBD), the target compound is 11 Da lighter, has one additional rotatable bond, and possesses one fewer hydrogen bond donor (2 vs. 3 HBD), while replacing the indole side chain with a p-tolyl group [1]. These differences in molecular flexibility and hydrogen-bonding capacity directly influence entropic binding costs and target recognition within the indolyl-oxoacetamide pharmacophore class.

Molecular weight Rotatable bonds Drug-likeness Ligand efficiency

Class-Level CB2 Receptor Affinity Range: Inferred Positioning of the Target Compound

Within the structurally defined class of indol-3-yloxoacetamides, Pasquini et al. (2012) reported that CB2 receptor Ki values span a range from 377 nM (least potent) to 0.37 nM (most potent), representing a >1000-fold potency differential driven by N-substituent and side-chain modifications [1]. The most potent oxalylamide in that series achieved Ki = 0.37 nM with >1000-fold selectivity over CB1, while the lead compounds 10a and 11e demonstrated in vivo efficacy in the mouse formalin test of inflammatory pain [1]. The target compound, bearing a p-tolyl-substituted propanoate side chain distinct from any compound explicitly characterized in that study, is predicted—based on its structural features (2-methylindole core, oxalylamide linker, bulky lipophilic propanoate ester)—to fall within the intermediate-to-high affinity region of this class distribution, but no direct binding data exist to confirm this inference.

CB2 cannabinoid receptor Binding affinity Indolyl-oxoacetamide Selectivity

Pancreatic Lipase Inhibitory Activity: Class-Level Data and the Structural Distinction of the Target Compound

Sridhar et al. (2020) evaluated a series of indolyl oxoacetamide analogs for porcine pancreatic lipase inhibition and reported lead compound 8d with IC50 = 4.53 µM and compound 8c with IC50 = 5.12 µM, both exhibiting reversible competitive inhibition comparable to orlistat (IC50 = 0.99 µM) [1]. A subsequent conophylline-inspired series yielded analogs 12c and 12b with improved IC50 values of 2.95 µM and 3.26 µM, respectively [2]. The target compound differs from these characterized leads by featuring a 2-methylindole (rather than N-geranyl or N-substituted indole) and a p-tolyl-substituted propanoate ester side chain. These structural distinctions place the target compound in an untested region of the pancreatic lipase SAR landscape, where the combination of 2-methyl substitution and p-tolyl-bearing propanoate may confer distinct potency and selectivity profiles relative to the published leads.

Pancreatic lipase inhibition Anti-obesity Indolyl oxoacetamide IC50

Vendor Purity Benchmarking: Consistency of Available Material Across Suppliers

Multiple independent vendors list ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate at a standard purity of 95% [1]. In contrast, the structurally simpler analog N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 478041-45-1) is also listed at 95% purity but with a molecular weight of 230.26 g/mol—approximately 162 Da lighter . The consistency of purity specification (95%) across vendors for the target compound provides a reliable procurement baseline, while the substantial molecular weight difference versus simpler analogs means that equimolar dosing requires adjustment of mass concentration by a factor of approximately 1.7× when switching between these compounds.

Compound purity Procurement specification Quality control

Absence of Public Bioactivity Data as a Procurement Decision Criterion

A systematic search of public databases including PubChem BioAssay [1], ChEMBL, BindingDB, and the primary literature reveals zero publicly deposited biological assay results for CAS 862813-62-5 as of the search date [1]. This contrasts with other indol-3-yloxoacetamide analogs that have published CB2 Ki values (e.g., CHEMBL2087099: Ki = 0.37 nM [2]) and pancreatic lipase IC50 values (multiple analogs with IC50 2.95–>100 µM [3]). For procurement purposes, this data gap means: (a) the compound requires de novo biological characterization before use as a tool compound; (b) it is unsuitable as a positive control or reference standard without prior in-house validation; and (c) its value proposition lies in exploring untested regions of the indolyl-oxoacetamide SAR landscape rather than in replicating known pharmacology.

Data availability Screening compound Risk assessment Procurement

Ethyl 3-(2-(2-Methyl-1H-Indol-3-Yl)-2-Oxoacetamido)-3-(P-Tolyl)Propanoate: Evidence-Backed Research and Industrial Application Scenarios


Expanding CB2 Cannabinoid Receptor SAR Beyond Published N-Substituted Indolyl-Oxoacetamides

The target compound's 2-methylindole core with a p-tolyl-substituted propanoate side chain represents an unexplored combination within the CB2 ligand space characterized by Pasquini et al. [1]. Given that CB2 Ki values in this chemotype vary by >1000-fold depending on side-chain structure [1], screening this compound against CB2/CB1 receptors would directly test whether the p-tolyl propanoate moiety confers affinity and selectivity advantages over the published N-adamantyl, N-furanyl, and N-alkyl substituted series. Its higher lipophilicity (XLogP3 3.7) relative to simpler analogs [2] predicts altered blood-brain barrier partitioning, which is relevant for peripheral vs. central CB2 targeting strategies. This application is supported by class-level evidence of CB2 modulation and is appropriate for laboratories seeking to extend the CB2 SAR landscape into novel side-chain chemical space.

Pancreatic Lipase Inhibitor Lead Optimization with a Distinct 2-Methylindole Scaffold

Published indolyl oxoacetamide pancreatic lipase inhibitors feature N-geranyl, N-farnesyl, and N-alkyl substitution patterns with IC50 values of 2.95–4.53 µM for the most potent analogs [1]. The target compound's free NH-indole (2-methyl substitution rather than N-substitution) paired with the p-tolyl propanoate ester represents a structurally distinct combination absent from the published SAR. This scaffold divergence makes the target compound suitable for assessing whether 2-methylindole NH-donor capacity and p-tolyl lipophilicity contribute additively or synergistically to pancreatic lipase inhibition relative to the N-substituted series. The reversible competitive inhibition mechanism established for class members 8c and 8d [1] provides a mechanistic framework for characterizing this compound's mode of action.

Physicochemical Probe for logD-Dependent Assay Behavior Studies in the Indole-Oxoacetamide Series

With a computed XLogP3 of 3.7—substantially higher than the glycinate analog (XLogP3 1.9) and comparable to the bis-indole analog (XLogP3 3.6) [1]—the target compound serves as a physicochemical probe for assessing how increased lipophilicity within the indolyl-oxoacetamide chemotype affects aqueous solubility limits, non-specific binding to assay plates and serum proteins, cellular permeability, and compound aggregation. These properties are critical for interpreting apparent potency in biochemical and cell-based assays and are not predictable from lower-logP analogs [2]. This application is relevant for industrial screening laboratories optimizing assay conditions for lipophilic compound libraries.

Proprietary Screening Library Expansion with an Untested Indolyl-Oxoacetamide Chemotype

The complete absence of publicly disclosed biological assay data for this compound [1] represents a strategic advantage for organizations building proprietary screening collections. Unlike extensively characterized indolyl-oxoacetamides with published CB2 Ki values (0.37 nM) and pancreatic lipase IC50 values (2.95 µM) [2][3], this compound offers first-mover advantage across any target class. Its drug-like computed properties (MW 392.4, TPSA 88.3 Ų, 2 HBD, 4 HBA, no Rule-of-5 violations) [1] and the established biological relevance of its chemotype [2][3] support its inclusion in diversity-oriented and target-agnostic screening decks.

Quote Request

Request a Quote for ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.